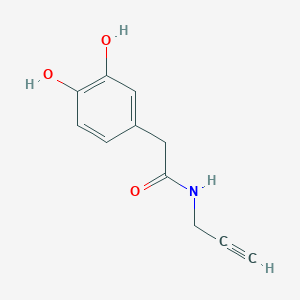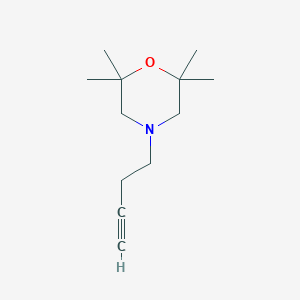
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide, also known as 2-(3,4-dihydroxyphenyl)-N-prop-2-yn-1-ylacetamide, is a compound that has a wide range of applications in scientific research. It is a phenol derivative with a hydroxyl group attached to the benzene ring and a prop-2-yn-1-yl group attached to the nitrogen atom. This compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin synthesis. Research has shown that (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (referred to as 1c ) acts as a potent tyrosinase inhibitor . It competitively inhibits mushroom tyrosinase, with impressive IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. The compound interacts directly with tyrosinase residues in the active site, making it a promising candidate for treating hyperpigment disorders.
Indazole Synthesis
The compound’s structure contains a thiophene ring, which can participate in diverse chemical reactions. For instance, it can serve as a building block for the synthesis of 1H-indazoles. Rhodium-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, involving the cleavage of a Csp–Csp triple bond, provides a new pathway to prepare various indazoles .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
This compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the active site of the enzyme, thereby directly inhibiting tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway, which involves the synthesis, transport, and release of melanin . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production .
Result of Action
The inhibition of tyrosinase by 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide results in a dose-dependent decrease in melanin content and intracellular tyrosinase in melanoma cells . This suggests that the compound could be a potent inhibitor of melanogenesis .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-12-11(15)7-8-3-4-9(13)10(14)6-8/h1,3-4,6,13-14H,5,7H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGLLLDGXGAXKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379416.png)
![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)


![4-[2-(Trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B2379420.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)
![N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2379426.png)
![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)


![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)